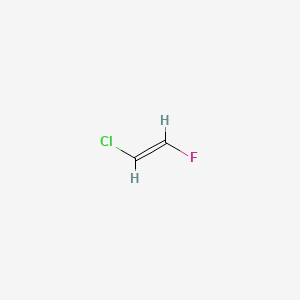

1-Chloro-2-fluoroéthylène

Vue d'ensemble

Description

1-Chloro-2-fluoroethylene is an organofluorine compound with the molecular formula C₂H₂ClF. It is a colorless gas at room temperature and is known for its applications in various chemical processes. The compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethylene backbone, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

1-Chloro-2-fluoroethylene has several applications in scientific research:

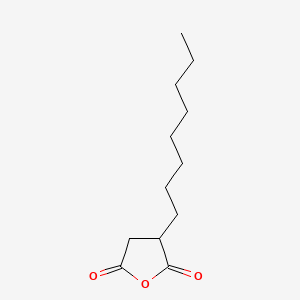

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds and polymers.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its reactivity and toxicity.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoroethylene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require the use of a Lewis acid catalyst to facilitate the fluorination process .

Industrial Production Methods: Industrial production of 1-chloro-2-fluoroethylene often involves the gas-phase reaction of 1,1,2-trichloroethane with hydrogen fluoride. This process is conducted at high temperatures and may include the use of an oxidizing agent to improve yield. The resulting product stream contains 1-chloro-2-fluoroethylene along with by-products such as hydrochloric acid and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-fluoroethylene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in 1-chloro-2-fluoroethylene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Polymerization: The compound can undergo polymerization to form poly(1-chloro-2-fluoroethylene), which has applications in the production of specialty polymers.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.

Electrophiles: Bromine, chlorine, and hydrogen chloride are typical electrophiles for addition reactions.

Catalysts: Lewis acids such as aluminum chloride and boron trifluoride are often employed to catalyze various reactions involving 1-chloro-2-fluoroethylene.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 1-fluoro-2-hydroxyethylene or 1-chloro-2-alkoxyethylene can be formed.

Addition Products: Halogenated derivatives like 1,2-dichloro-1-fluoroethane and 1,2-difluoro-1-chloroethane are common addition products.

Mécanisme D'action

The mechanism of action of 1-chloro-2-fluoroethylene involves its reactivity with various nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a highly reactive compound, capable of undergoing a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparaison Avec Des Composés Similaires

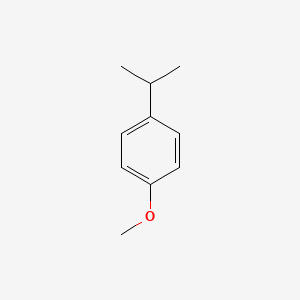

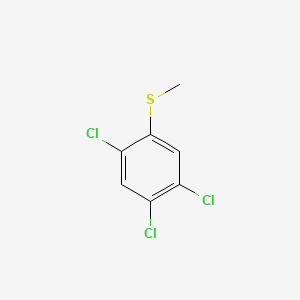

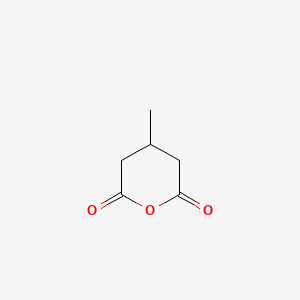

1-Chloro-2-fluoroethylene can be compared with other similar compounds such as:

1,2-Dichloroethylene: Unlike 1-chloro-2-fluoroethylene, this compound contains two chlorine atoms and lacks fluorine, resulting in different reactivity and applications.

1,1,2-Trichloroethane: This compound is used as a starting material for the synthesis of 1-chloro-2-fluoroethylene and has distinct chemical properties due to the presence of three chlorine atoms.

1,2-Difluoroethylene: This compound contains two fluorine atoms and is used in the production of refrigerants and other fluorinated materials.

1-Chloro-2-fluoroethylene stands out due to its unique combination of chlorine and fluorine atoms, which imparts specific reactivity and versatility in various chemical processes.

Propriétés

IUPAC Name |

1-chloro-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHTBWXSHYCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861944 | |

| Record name | 1-Chloro-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-16-2 | |

| Record name | Ethene, 1-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

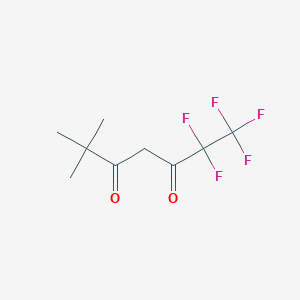

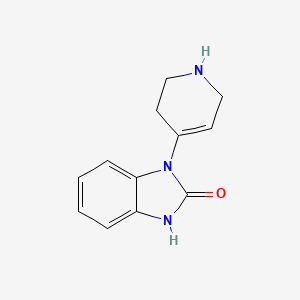

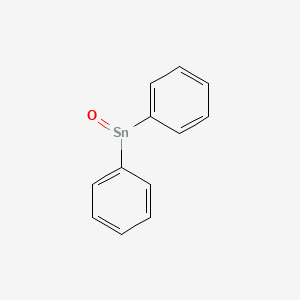

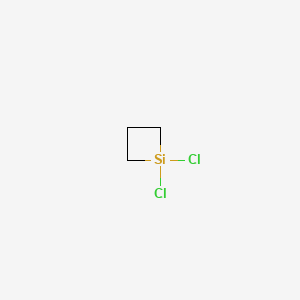

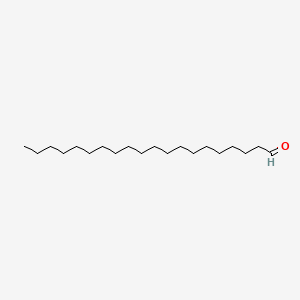

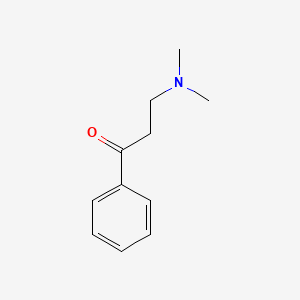

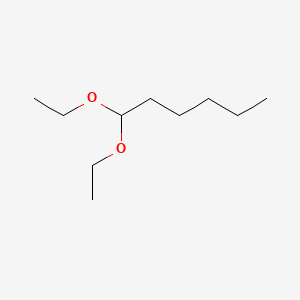

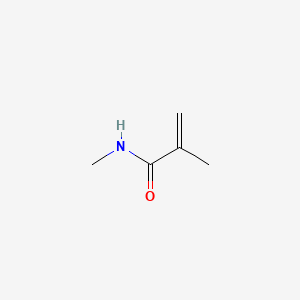

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-chloro-2-fluoroethylene?

A1: The molecular formula of 1-chloro-2-fluoroethylene is C2H2ClF, and its molecular weight is 98.48 g/mol.

Q2: What spectroscopic techniques have been employed to characterize the structure of 1-chloro-2-fluoroethylene?

A2: Researchers have extensively used Fourier transform microwave spectroscopy [, , , , , , , , , ], millimeter-wave spectroscopy [, , ], and infrared spectroscopy [, , , , ] to analyze the rotational and vibrational spectra of 1-chloro-2-fluoroethylene and its isotopologues. This has enabled the determination of crucial structural parameters like bond lengths, bond angles, and nuclear quadrupole coupling constants.

Q3: How do the structures of cis- and trans-1-chloro-2-fluoroethylene differ?

A3: Cis- and trans-1-chloro-2-fluoroethylene are geometric isomers. In the cis isomer, the chlorine and fluorine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides [, , , ]. These structural differences influence their physical and chemical properties.

Q4: How does isotopic substitution aid in the structural determination of 1-chloro-2-fluoroethylene?

A4: Studying various isotopologues, such as those containing deuterium (D) or heavier chlorine (37Cl) and carbon (13C) atoms, provides information about the molecule's structure through changes in rotational constants [, , ]. By analyzing these isotopic shifts in the spectra, researchers can precisely determine bond lengths and angles.

Q5: What types of intermolecular interactions are observed in complexes of 1-chloro-2-fluoroethylene with protic acids?

A5: Studies on complexes of 1-chloro-2-fluoroethylene with hydrogen fluoride (HF) and hydrogen chloride (HCl) [, , , , ] reveal the formation of a primary hydrogen bond between the hydrogen atom of the acid and a halogen atom (F or Cl) of the haloethylene. Notably, the preference for fluorine or chlorine as the hydrogen bond acceptor is influenced by the steric environment and the strength of secondary interactions.

Q6: What is the role of secondary interactions in complexes of 1-chloro-2-fluoroethylene with molecules like acetylene?

A6: In the complex of (Z)-1-chloro-2-fluoroethylene with acetylene [], the acetylene molecule orients itself to maximize favorable electrostatic interactions with both the chlorine atom and the geminal hydrogen atom of the haloethylene. This highlights the significance of secondary interactions, beyond the primary hydrogen bond, in dictating the geometry and stability of these complexes.

Q7: How have computational methods been utilized in the study of 1-chloro-2-fluoroethylene?

A7: Computational chemistry plays a vital role in predicting and interpreting the properties of 1-chloro-2-fluoroethylene. Researchers utilize techniques like coupled-cluster theory and Møller–Plesset perturbation theory to determine equilibrium geometries, dipole moments, and anharmonic force fields [, , , , ]. These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q8: What types of reactions are known for 1-chloro-2-fluoroethylene?

A8: 1-Chloro-2-fluoroethylene can participate in addition reactions with silanes [, ] and phosphines [, ], leading to the formation of various organosilicon and organophosphorus compounds. These reactions demonstrate its potential as a building block in synthetic chemistry.

Q9: How does the presence of chlorine and fluorine atoms influence the properties of 1-chloro-2-fluoroethylene?

A9: The presence of chlorine and fluorine atoms significantly impacts the chemical reactivity, stability, and intermolecular interactions of 1-chloro-2-fluoroethylene [, ]. Understanding the interplay between these halogen atoms is crucial for predicting its behavior in different environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.